Toluene-d6 2,4-Di-iso-cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toluene-d6 2,4-Di-iso-cyanate is a deuterated form of toluene diisocyanate, which is an organic compound with the formula C₉H₆N₂O₂. This compound is used as a stable isotope-labeled reagent in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the toluene ring, making it useful for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
Toluene-d6 2,4-Di-iso-cyanate is synthesized through a multi-step process starting from toluene-d6. The general synthetic route involves the nitration of toluene-d6 to form dinitrotoluene-d6, followed by reduction to produce 2,4-diaminotoluene-d6. The final step involves the phosgenation of 2,4-diaminotoluene-d6 to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The phosgenation step, in particular, requires careful handling due to the toxic nature of phosgene .
Chemical Reactions Analysis
Types of Reactions
Toluene-d6 2,4-Di-iso-cyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Catalysts: Various catalysts can be used to control the polymerization process.
Major Products
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Result from polymerization reactions.
Amines and Carbon Dioxide: Produced from hydrolysis reactions.
Scientific Research Applications
Toluene-d6 2,4-Di-iso-cyanate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
NMR Spectroscopy: Used as a reference compound in NMR studies.
Mass Spectrometry: Helps in the identification and quantification of compounds.
Chemical Kinetics: Used to study reaction mechanisms and rates.
Material Science: Employed in the synthesis of deuterated polymers and materials
Mechanism of Action
The mechanism of action of Toluene-d6 2,4-Di-iso-cyanate involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with hydroxyl or amino groups to form urethane or urea linkages, respectively. This reactivity is utilized in the synthesis of polyurethanes and other polymers .
Comparison with Similar Compounds
Similar Compounds
Toluene-2,4-diisocyanate: The non-deuterated form of Toluene-d6 2,4-Di-iso-cyanate.
Methylene diphenyl diisocyanate: Another commonly used diisocyanate in polymer synthesis.
Naphthalene diisocyanate: Used in the production of specialized polyurethanes.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms provides distinct signals that help in the detailed analysis of chemical structures and reaction mechanisms .
Properties
Molecular Formula |
C9H6N2O2 |
---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
1,2,4-trideuterio-3,5-diisocyanato-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3/i1D3,2D,3D,4D |
InChI Key |
DVKJHBMWWAPEIU-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])N=C=O)[2H])N=C=O)[2H] |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.